4-Bromo-3-chloro-2-fluorophenyl isothiocyanate
Overview
Description
4-Bromo-3-chloro-2-fluorophenyl isothiocyanate is an aromatic compound with the molecular formula C7H2BrClFNS and a molecular weight of 266.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring, along with an isothiocyanate functional group. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Bromo-3-chloro-2-fluorophenyl isothiocyanate typically involves the reaction of 4-bromo-3-chloro-2-fluoroaniline with thiophosgene. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the isothiocyanate group. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
4-Bromo-3-chloro-2-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) makes the ring less reactive.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the isothiocyanate group.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-3-chloro-2-fluorophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is employed in proteomics research to label and identify proteins. Its isothiocyanate group reacts with amino groups in proteins, allowing for the study of protein structure and function.
Medicine: Research into potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorophenyl isothiocyanate involves its reactivity with nucleophiles, particularly amino groups in proteins. The isothiocyanate group forms covalent bonds with these nucleophiles, leading to the formation of thiourea derivatives. This reactivity is exploited in proteomics research to label and identify proteins, as well as in the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3-chloro-2-fluorophenyl isothiocyanate include other phenyl isothiocyanates with different substituents, such as:
- 4-Bromo-3-chlorophenyl isothiocyanate
- 4-Bromo-2-fluorophenyl isothiocyanate
- 3-Chloro-2-fluorophenyl isothiocyanate
These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their reactivity and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBMNHGUPIKZOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)F)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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